2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various thiophene derivatives, focusing on their structural characterization through techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analysis. These compounds are synthesized through multiple steps involving condensation, hydrolysis, and reactions with different reagents, aiming to explore their potential applications in biological and material sciences (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Several studies have evaluated the antimicrobial properties of thiophene derivatives. For instance, Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3carboxamide were synthesized and screened for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Anticancer Activity
New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for their in vitro cytotoxicity, demonstrating promising inhibitory activity against several cancer cell lines. This suggests their potential as lead compounds for developing new anticancer drugs (Atta & Abdel‐Latif, 2021).
Chemical Reactivity and Applications
Investigations into the chemical reactivity of similar compounds under various conditions have led to the discovery of new synthetic pathways, potentially enabling the design of novel materials with specific properties. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation was explored, revealing new methods for synthesizing thieno[2,3-d]pyrimidines with potential applications in materials science (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Mechanism of Action
Thiophene and its derivatives are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-24-13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZEKODSKIQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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